molecular formula C10H7BrN2O B581360 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-63-1

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B581360
CAS RN: 1174064-63-1
M. Wt: 251.083
InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
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Description

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 1174064-63-1. It has a molecular weight of 251.08 and its IUPAC name is the same as its common name . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” involves a reaction with 4-fluorobenzaldehyde, potassium carbonate, and 4-bromo-1H-pyrazole in dry DMF at room temperature. The reaction mixture is heated overnight at 100°C . The resulting compound is then purified by flash chromatography .


Molecular Structure Analysis

The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is represented by the linear formula C10H7BrN2O . The InChI Code for this compound is 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H .


Chemical Reactions Analysis

4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is used as a starting material in the synthesis of various biologically active compounds. These include pharmaceuticals and inhibitors that may have applications in treating different diseases or conditions .

Biological Properties Research

This molecule has been associated with a range of biological properties, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities. Research into these properties could lead to the development of new treatments or drugs .

Molecular Simulation Visualizations

Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde for creating simulation visualizations that are crucial in understanding molecular structures and interactions .

Electrophilic Aromatic Substitution Reactions

The compound is involved in electrophilic aromatic substitution reactions which are fundamental in organic synthesis. This can lead to the creation of various derivatives with potential industrial or pharmaceutical applications .

Development of Inhibitors

Inhibitors developed using this compound could be significant in the study of various biochemical pathways. This can contribute to understanding disease mechanisms or developing therapeutic strategies .

Antimicrobial and Antioxidant Applications

Due to its antimicrobial and antioxidant properties, research into this compound could contribute to the development of new preservatives or treatments for infections .

Safety and Hazards

This compound is considered hazardous. It may cause skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORMQDKQSKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670723
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

CAS RN

1174064-63-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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